ethyl 2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enoate is a compound that belongs to the benzimidazole family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enoate typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by esterification. One common method includes the reaction of o-phenylenediamine with benzaldehyde in the presence of an acid catalyst to form the benzimidazole core. This intermediate is then reacted with ethyl acrylate under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: Reduction of the double bond in the prop-2-enoate moiety can yield saturated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzimidazole N-oxides, while reduction can produce ethyl 2-(1H-benzimidazol-2-yl)-3-phenylpropanoate .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating infections and cancer.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enoate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound can interfere with the metabolic pathways of microorganisms, exhibiting antimicrobial activity .
Comparison with Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-Phenylbenzimidazole: A derivative with enhanced anticancer properties.
Ethyl 2-(1H-benzimidazol-2-yl)acetate: A structurally similar compound with different pharmacological profiles.
Uniqueness: Ethyl 2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enoate is unique due to its specific structural features, which confer distinct biological activities. The presence of the ethyl ester and the phenylprop-2-enoate moiety enhances its lipophilicity and cellular uptake, making it a promising candidate for drug development .
Properties
CAS No. |
83520-66-5 |
---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
ethyl 2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C18H16N2O2/c1-2-22-18(21)14(12-13-8-4-3-5-9-13)17-19-15-10-6-7-11-16(15)20-17/h3-12H,2H2,1H3,(H,19,20) |
InChI Key |
QKBUQPKNLKIARZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.